N-(5-ethyl-3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-8-yl)-2-(naphthalen-2-yloxy)acetamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-(5-ethyl-3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-8-yl)-2-(naphthalen-2-yloxy)acetamide is a useful research compound. Its molecular formula is C25H26N2O4 and its molecular weight is 418.493. The purity is usually 95%.
BenchChem offers high-quality N-(5-ethyl-3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-8-yl)-2-(naphthalen-2-yloxy)acetamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about N-(5-ethyl-3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-8-yl)-2-(naphthalen-2-yloxy)acetamide including the price, delivery time, and more detailed information at info@benchchem.com.
Aplicaciones Científicas De Investigación
Synthetic Approaches in Heterocyclic Chemistry
Studies have explored synthetic approaches to benzazepinones and their derivatives, which are relevant to the compound . For instance, Valderrama, Pessoa-Mahana, and Tapia (1993) investigated the Schmidt and Beckmann rearrangement of naphthalenones, leading to the generation of various benzazepinone derivatives (Valderrama, Pessoa‐Mahana, & Tapia, 1993). This research contributes to the understanding of the synthetic pathways that can be applied to similar compounds.
Analgesic Compound Synthesis
In 1975, Sawa, Kato, Masuda, Hori, and Fujimura synthesized derivatives of tetrahydro-5H-benzazepine, closely related to the compound , examining their analgesic activity in mice. This indicates the potential use of these compounds in developing analgesic drugs (Sawa, Kato, Masuda, Hori, & Fujimura, 1975).
Host-Guest Chemistry
Bourne, Nash, and Toda (1999) studied the inclusion compounds of dimethyl acetamide with multipedal hosts, which contributes to understanding how similar compounds, like the one , might behave in host-guest chemistry applications (Bourne, Nash, & Toda, 1999).
Co-crystal Formation
Karmakar, Kalita, and Baruah (2009) explored the formation of co-crystals involving similar compounds, which can be insightful for understanding the potential of the compound in forming co-crystals with other chemical entities (Karmakar, Kalita, & Baruah, 2009).
Anti-HIV Activity
Hamad, Al-Haidery, Al-Masoudi, Sabri, Sabri, and Al-Masoudi (2010) synthesized naphthalene derivatives with anti-HIV activity, indicating the potential of similar compounds in antiviral research (Hamad, Al-Haidery, Al-Masoudi, Sabri, Sabri, & Al-Masoudi, 2010).
Photocyclization in Heterocyclic Chemistry
Wei, Li, Wang, Liu, and Zhang (2016) synthesized benzoquinazolines via photocyclization, demonstrating a novel synthetic pathway that could be applicable to the synthesis of related compounds (Wei, Li, Wang, Liu, & Zhang, 2016).
Anticancer Evaluation
Salahuddin, Shaharyar, Mazumder, and Ahsan (2014) conducted an anticancer evaluation of naphthalene derivatives, suggesting the potential therapeutic applications of similar compounds in cancer treatment (Salahuddin, Shaharyar, Mazumder, & Ahsan, 2014).
Ruthenium Catalysts in Organic Synthesis
Facchetti, Jurčík, Baldino, Giboulot, Nedden, Zanotti-gerosa, Blackaby, Bryan, Boogaard, McLaren, Moya, Reynolds, Sandham, Martinuzzi, and Baratta (2016) explored the preparation of ruthenium catalysts for ketone reduction, which could provide insights into the catalytic potential of related compounds (Facchetti, Jurčík, Baldino, Giboulot, Nedden, Zanotti-gerosa, Blackaby, Bryan, Boogaard, McLaren, Moya, Reynolds, Sandham, Martinuzzi, & Baratta, 2016).
Propiedades
IUPAC Name |
N-(5-ethyl-3,3-dimethyl-4-oxo-2H-1,5-benzoxazepin-8-yl)-2-naphthalen-2-yloxyacetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H26N2O4/c1-4-27-21-12-10-19(14-22(21)31-16-25(2,3)24(27)29)26-23(28)15-30-20-11-9-17-7-5-6-8-18(17)13-20/h5-14H,4,15-16H2,1-3H3,(H,26,28) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SHRYWWUZCCBFSF-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1C2=C(C=C(C=C2)NC(=O)COC3=CC4=CC=CC=C4C=C3)OCC(C1=O)(C)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H26N2O4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
418.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
N-(5-ethyl-3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-8-yl)-2-(naphthalen-2-yloxy)acetamide |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.